Asimadoline-d5 Hydrochlorine
CAS No.:
Cat. No.: VC0201664
Molecular Formula: C₂₇H₂₆D₅ClN₂O₂
Molecular Weight: 456.03
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C₂₇H₂₆D₅ClN₂O₂ |
|---|---|
| Molecular Weight | 456.03 |
Introduction
Chemical Identity and Structure
Asimadoline-d5 Hydrochloride is a deuterium-labeled derivative of Asimadoline, characterized by the incorporation of five deuterium atoms in its molecular structure. The parent compound Asimadoline is a diaryl acetamide that functions as a potent kappa-opioid receptor agonist . The "d5" designation indicates the presence of five deuterium atoms, which are stable isotopes of hydrogen containing one proton and one neutron.
Basic Properties
The compound exhibits the following chemical and physical properties:
| Property | Value |
|---|---|
| CAS Number | 185951-07-9 |
| Chemical Formula | Contains 27H, 26D, 5ClN, 2O2 |
| Molecular Weight | 293.24 g/mol (deuterated form) |
| Physical State | Solid |
| Classification | Organic acid |
The deuteration of Asimadoline creates a compound with nearly identical pharmacological properties to the parent molecule, but with distinct analytical advantages for research purposes. The parent compound Asimadoline has a monoisotopic mass of 414.230728214 and an average weight of 414.5393 , while the deuterated hydrochloride salt has different properties.
Pharmacological Properties
Pharmacodynamic Effects
Asimadoline-d5 Hydrochloride has been reported to exhibit several biological activities:
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Modulation of inflammatory responses
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Inhibition of proinflammatory cytokine production
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Reduction in symptoms of stenosis
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Potential utility as a predictive marker for stenosis in esophageal cancer patients
Studies with the parent compound Asimadoline have demonstrated effects on visceral sensation, particularly in the gastrointestinal tract. In clinical investigations, Asimadoline reduced sensation in response to colonic distension at subnoxious pressures in both healthy volunteers and irritable bowel syndrome (IBS) patients without altering colonic compliance .
Pharmacokinetic Profile
| Parameter | Observation | Species |
|---|---|---|
| Distribution | Rapid to tissues and organs | Rats, dogs, monkeys |
| Tissue concentration | Several-fold higher than plasma in liver, kidney, and lung | Preclinical models |
| CNS penetration | Limited (<1% of total tissue concentration in brain at 1 hour) | Preclinical models |
The limited central nervous system (CNS) penetration is attributed to Asimadoline's amphiphilic chemical structure and its nature as a substrate for P-glycoprotein (P-gp) . Similar properties would be expected for the deuterated analog, though the deuteration may subtly alter absorption and distribution characteristics.
Analytical Applications
Research Utility
Asimadoline-d5 Hydrochloride serves as an analytical chemistry reagent, particularly useful for analyzing high concentrations of hydrophilic compounds . The incorporation of deuterium atoms creates a distinct mass signature that can be readily detected using mass spectrometry techniques, making the compound valuable for:
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Quantitative analysis of the parent compound in biological samples
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Internal standardization in bioanalytical methods
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Metabolite identification studies
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Pharmacokinetic investigations
Clinical Research and Adverse Effects
| Condition | Clinical Phase | Key Findings |
|---|---|---|
| Irritable Bowel Syndrome (IBS) | Phase 3 | Efficacy in mixed and diarrhea-predominant IBS |
| Functional Dyspepsia | Phase 2 | Effects on satiation and postprandial fullness |
| Visceral Pain | Phase 2 | Reduction in visceral sensation |
A 12-week study involving 596 patients demonstrated that chronic treatment with 0.5 mg and 1.0 mg Asimadoline was associated with adequate relief of pain and discomfort, improvement in pain score, and increased number of pain-free days in patients with diarrhea-predominant IBS .
Adverse Effects Profile
The reported adverse effects of Asimadoline-d5 Hydrochloride include:
| Adverse Effect | Classification |
|---|---|
| Nausea | Common |
| Vomiting | Common |
| Diarrhea | Common |
| Abdominal pain | Common |
These gastrointestinal side effects are consistent with the compound's interaction with receptors in the digestive tract. The parent compound Asimadoline has been generally well-tolerated in human clinical trials , suggesting a potentially favorable safety profile for derivatives including the deuterated form.
Comparative Analysis with Parent Compound
Structural Differences
The primary distinction between Asimadoline-d5 Hydrochloride and Asimadoline is the incorporation of five deuterium atoms in strategic positions. The parent compound Asimadoline is described as a small molecule with the chemical formula C₂₇H₃₀N₂O₂ and has the IUPAC name N-[(1S)-2-[(3S)-3-hydroxypyrrolidin-1-yl]-1-phenylethyl]-N-methyl-2,2-diphenylacetamide .
The deuteration process replaces specific hydrogen atoms with deuterium, creating a compound with:
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Identical receptor binding properties
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Distinct mass spectrometric signature
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Potentially altered metabolic stability
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Utility as an internal standard for analytical purposes
Pharmacological Distinctions
While both compounds function as kappa-opioid receptor agonists, the available literature suggests some potential differences in their applications:
| Aspect | Asimadoline | Asimadoline-d5 Hydrochloride |
|---|---|---|
| Primary Focus | Gastrointestinal motility and visceral sensation | Inflammatory modulation and stenosis |
| Main Applications | Therapeutic potential for IBS and functional dyspepsia | Research tool and potential biomarker |
| Administration | Oral administration studied in clinical trials | Intravenous or intraperitoneal administration |
| Development Status | Investigated through Phase 3 clinical trials | Appears limited to research applications |
It should be noted that these apparent differences may reflect the focus of different research programs rather than inherent differences in the compounds' properties.
Current Research Status and Availability
Research Landscape
The research landscape for kappa-opioid receptor agonists includes ongoing investigations into their utility for:
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Gastrointestinal disorders, particularly irritable bowel syndrome
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Visceral pain management
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Inflammatory conditions
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Biomarker applications in cancer diagnostics
The parent compound Asimadoline has shown promising results in clinical trials, particularly for diarrhea-predominant and alternating forms of IBS, with significant reductions in bowel frequency and urgency in some studies .
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